XLogP3-AA Lipophilicity: Target vs. Parent 5-Hexen-3-ol
The computed XLogP3-AA of 5-hexen-3-ol, 4-ethoxy-3-ethyl- is 2.1, compared with 1.6 for unsubstituted 5-hexen-3-ol, indicating a 0.5 log-unit increase in lipophilicity conferred by the ethoxy and ethyl substituents [1][2]. This shift predicts a meaningful difference in octanol–water partitioning, which directly impacts fragrance substantivity and skin permeation behavior during formulation development.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 5-Hexen-3-ol (CAS 688-99-3): XLogP3-AA = 1.6 |
| Quantified Difference | ΔXLogP = 0.5 log units |
| Conditions | Values computed by PubChem using XLogP3 algorithm (version 3.0) |
Why This Matters
A 0.5 log-unit increase corresponds to a roughly three-fold higher equilibrium concentration in octanol versus water, altering the fragrance diffusion profile in product matrices and justifying selection of the target compound over the parent hexenol for prolonged scent retention.
- [1] PubChem. (2025). 5-Hexen-3-ol, 4-ethoxy-3-ethyl- (CID 3613711). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/146849-05-0. View Source
- [2] PubChem. (2025). Hex-5-en-3-ol (CID 136489). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/688-99-3. View Source
